molecular formula C6H8ClNO B1601440 2-Pyridinemethanol hydrochloride CAS No. 6329-89-1

2-Pyridinemethanol hydrochloride

Cat. No.: B1601440
CAS No.: 6329-89-1
M. Wt: 145.59 g/mol
InChI Key: GSOOLIFIQJUSFP-UHFFFAOYSA-N
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Description

2-Pyridinemethanol hydrochloride is a chemical compound with the molecular formula C6H8ClNO. It is a derivative of pyridine, where a hydroxymethyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol hydrochloride typically involves the use of 2-picoline as a starting material. The process begins with the oxidation of 2-picoline to form 2-pyridine nitric oxide. This intermediate is then acylated using acetic anhydride, followed by hydrolysis to yield 2-Pyridinemethanol. The final step involves the conversion of 2-Pyridinemethanol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of hydrogen peroxide as an oxidant and potassium hydroxide for hydrolysis are common due to their cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 2-pyridinecarboxaldehyde.

    Reduction: The compound can be reduced to form 2-pyridinemethanol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products

Scientific Research Applications

2-Pyridinemethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinemethanol hydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to its isomers. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

pyridin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOOLIFIQJUSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-89-1
Record name 6329-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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